Furan-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone
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Overview
Description
“Furan-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone” is a complex organic compound. It contains a furan ring, which is a heterocyclic compound containing one oxygen and two nitrogen atoms in a five-membered ring . It also includes a 1,2,4-oxadiazole ring, which is known to possess a diversity of useful biological effects .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of 1,3,4-oxadiazoles typically involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The carbonyl, nitro, and 1,3,4-oxadiazole functionalities (acting as acceptor), whereas –NH– and hydroxyl group (acting as donor) in the synthesized derivatives have played very imperative position in ligand-receptor interaction for the creation of numerous hydrogen bonds .
Scientific Research Applications
Organic Synthesis and Catalysis
- Furan-2-yl derivatives undergo smooth aza-Piancatelli rearrangement with aryl amines in the presence of phosphomolybdic acid to afford trans-4,5-disubstituted cyclopentenone derivatives in good yields with high selectivity. This method highlights the efficiency of solid acid catalysts in organic transformations (B. Reddy et al., 2012).
- Similarly, furan-2-yl derivatives can undergo aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol in the presence of In(OTf)3, leading to the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives respectively, showcasing the application of catalysts in promoting such rearrangements (B. Reddy et al., 2012).
Pharmaceutical and Biological Research
- Novel furan-2-yl(phenyl)methanone derivatives have been synthesized and evaluated for their in vitro protein tyrosine kinase inhibitory activity. Several derivatives exhibited promising activity, indicating potential therapeutic applications (Feilang Zheng et al., 2011).
- Diorganotin(IV) complexes with furan-2-carboxylic acid hydrazone derivative showed significant antibacterial activity, DNA cleavage, and molecular docking studies suggest their potential as antimicrobial agents (T. Sedaghat et al., 2015).
Material Science and Energetic Materials
- Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan have been explored as insensitive energetic materials, demonstrating the utility of furan derivatives in developing compounds with superior detonation performance compared to traditional materials (Qiong Yu et al., 2017).
Future Directions
Properties
IUPAC Name |
furan-2-yl-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-19-17(24-20-12)15-11-21(18(22)16-8-5-9-23-16)10-14(15)13-6-3-2-4-7-13/h2-9,14-15H,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWTXBXFURSSQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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